(+)-Penbutolol

Descripción general

Descripción

(+)-Penbutolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by its ability to block the action of endogenous catecholamines, such as adrenaline and noradrenaline, on beta-adrenergic receptors, which are part of the sympathetic nervous system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Penbutolol typically involves the reaction of a substituted phenol with an epoxide, followed by a series of chemical transformations to introduce the necessary functional groups. One common synthetic route includes the following steps:

Epoxide Formation: The starting material, a substituted phenol, undergoes an epoxidation reaction to form an epoxide intermediate.

Nucleophilic Ring Opening: The epoxide is then subjected to nucleophilic ring opening using a suitable nucleophile, such as an amine, to introduce the beta-amino alcohol moiety.

Functional Group Modification: Subsequent chemical reactions, including alkylation and acylation, are performed to introduce the desired functional groups and complete the synthesis of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Raw Material Preparation: High-purity starting materials are prepared and purified.

Reaction Optimization: Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Table 1: Synthetic Methods for Penbutolol Enantiomers

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Sharpless Dihydroxylation | OsO₄, Chiral Ligand | 86 | 95 | |

| Enzymatic Resolution | Lipase B (CALB) | 27 | 99 |

Metabolic Reactions

(+)-Penbutolol undergoes extensive phase I and II metabolism, producing glucuronide and sulfate conjugates .

Phase I Metabolism

-

Oxidation : Formation of 4'-OH-penbutolol via cytochrome P450-mediated hydroxylation. This metabolite retains partial β-blocking activity (1/8–1/15 of parent compound) .

Phase II Metabolism

-

Glucuronidation : UDP-glucuronosyltransferase (UGT) catalyzes conjugation at the phenolic hydroxyl group, forming penbutolol 2-glucuronide .

-

Sulfation : Sulfotransferases produce 4'-OH-penbutolol 4'-sulfate .

Table 2: Major Metabolites of this compound

In Vitro Pharmacological Reactions

This compound demonstrates β-adrenoceptor antagonism (IC₅₀ = 0.74 μM) and sodium channel-blocking activity .

-

Calcium Signaling : Induces concentration-dependent increases in intracellular calcium ([Ca²⁺]i) in vitro .

-

Cellular Effects : Inhibits lysophosphatidylcholine (LPC)-induced cell rounding by 66% at 10 μM .

Stability and Degradation

Stereochemical Considerations

Aplicaciones Científicas De Investigación

(+)-Penbutolol has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of beta-adrenergic receptor interactions and beta-blocker pharmacology.

Biology: Research on the physiological effects of beta-blockers on various biological systems often involves this compound.

Medicine: The compound is studied for its therapeutic effects in treating cardiovascular diseases, such as hypertension and angina pectoris.

Industry: this compound is used in the development and testing of new beta-blocker formulations and delivery systems.

Mecanismo De Acción

(+)-Penbutolol exerts its effects by blocking beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells in the heart, lungs, and other tissues. By inhibiting the action of endogenous catecholamines, this compound reduces heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels and reduced activation of protein kinase A (PKA).

Comparación Con Compuestos Similares

Similar Compounds

Propranolol: Another non-selective beta-blocker used for similar therapeutic purposes.

Atenolol: A selective beta-1 adrenergic receptor antagonist with fewer side effects on the lungs.

Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.

Uniqueness

(+)-Penbutolol is unique in its pharmacokinetic profile, including its relatively long half-life and high lipid solubility, which allows for once-daily dosing and effective penetration of the central nervous system. This makes it particularly useful in certain clinical scenarios where central nervous system effects are desired.

Actividad Biológica

(+)-Penbutolol, a non-selective beta-adrenergic antagonist, is primarily used in the management of hypertension and certain cardiac conditions. Its unique pharmacological profile includes partial agonist activity at beta receptors and significant interactions with serotonin receptors, making it a compound of interest in both cardiovascular and psychiatric research. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and clinical implications.

Penbutolol acts primarily as an antagonist at both beta-1 and beta-2 adrenergic receptors. By blocking these receptors, it reduces heart rate and blood pressure through several mechanisms:

- Beta-1 Receptor Blockade : Inhibits the effects of catecholamines on cardiac tissues, leading to decreased heart rate and myocardial contractility.

- Beta-2 Receptor Blockade : Reduces vasodilation effects mediated by beta-2 receptors, contributing to overall blood pressure reduction.

- Partial Agonist Activity : Exhibits mild sympathomimetic activity which can lead to less bradycardia compared to other non-selective beta-blockers like propranolol .

Additionally, this compound has shown high affinity for the 5-hydroxytryptamine receptor 1A (5-HT1A), suggesting potential antidepressant properties. This receptor antagonism may enhance serotonin levels in the synaptic cleft, providing a novel therapeutic angle for mood disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Over 90% bioavailability.

- Half-Life : Approximately 4.5 hours post-administration.

- Protein Binding : High protein binding capacity, which influences its distribution and efficacy .

Hypertension Management

Several studies have evaluated the effectiveness of this compound in hypertensive patients:

- Comparison with Propranolol : In a double-blind trial, penbutolol demonstrated superior beta-blocking properties compared to propranolol, particularly in reducing exercise-induced tachycardia. The study highlighted that penbutolol's effects persisted for at least 24 hours after administration .

- Combination Therapy : A randomized study involving 41 patients found that combining penbutolol with frusemide resulted in greater reductions in both systolic and diastolic blood pressure compared to either drug alone .

- Effects on Plasma Homocysteine Levels : Research indicated that beta-blocker therapy, including penbutolol, significantly decreased plasma homocysteine levels in hypertensive patients, particularly among women .

Psychiatric Implications

Given its action on serotonin receptors, this compound is being investigated for its potential role in treating depression:

- Affinity Studies : Research has shown that this compound has a high affinity for presynaptic 5-HT1A receptors in both human and rat brains, indicating its potential utility as an adjunctive treatment for major depressive disorder .

Data Summary

| Parameter | Value |

|---|---|

| Absorption | >90% |

| Half-Life | ~4.5 hours |

| Protein Binding | High |

| Beta-1 Receptor Affinity | Significant |

| Beta-2 Receptor Affinity | Significant |

| 5-HT1A Receptor Affinity | High |

Case Study 1: Efficacy in Hypertensive Patients

In a clinical trial involving 100 hypertensive patients treated with penbutolol, significant reductions in both systolic and diastolic blood pressure were observed over three months. The study emphasized the drug's effectiveness as a first-line treatment option.

Case Study 2: Depression Treatment

A small cohort study explored the effects of penbutolol on patients with major depressive disorder. Results indicated improved mood scores when combined with standard antidepressant therapy, warranting further investigation into its role as an adjunct treatment.

Propiedades

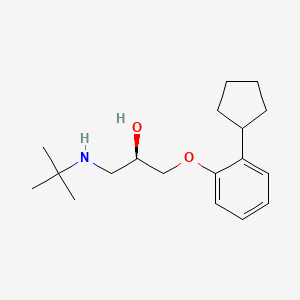

IUPAC Name |

(2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXKVJAGOJTNJS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191720 | |

| Record name | d-Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38363-41-6 | |

| Record name | (2R)-1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.